

Synthesis Protocol for 2H-Indazol-2-ylacetic Acid: An Application Note

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2H-indazol-2-ylacetic acid*

Cat. No.: B1313838

[Get Quote](#)

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of **2H-indazol-2-ylacetic acid**, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the regioselective N-alkylation of 1H-indazole with ethyl bromoacetate to yield the intermediate, ethyl 2-(2H-indazol-2-yl)acetate. This is followed by a robust basic hydrolysis to afford the final product. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, tabulated quantitative data for easy reference, and a visual representation of the synthetic workflow.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous pharmacologically active agents, exhibiting a wide range of biological activities. Specifically, the 2H-indazole scaffold is a key component in various therapeutic candidates. **2H-Indazol-2-ylacetic acid** serves as a crucial intermediate, enabling the introduction of a carboxylic acid moiety at the N2 position, which can be further functionalized for the development of novel drug candidates. This protocol outlines a reliable and reproducible two-step synthesis to obtain this important compound.

Data Presentation

Table 1: Physicochemical and Spectral Data of Ethyl 2-(2H-indazol-2-yl)acetate

Property	Value
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂
Molecular Weight	204.23 g/mol
Appearance	Colorless to pale yellow oil/solid
Boiling Point	Not reported
Melting Point	Not reported
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	8.24 (s, 1H), 7.73 (d, J=8.4 Hz, 1H), 7.66 (d, J=8.8 Hz, 1H), 7.33 (t, J=7.6 Hz, 1H), 7.11 (t, J=7.4 Hz, 1H), 5.10 (s, 2H), 4.26 (q, J=7.2 Hz, 2H), 1.30 (t, J=7.2 Hz, 3H)
¹³ C NMR (CDCl ₃ , 101 MHz) δ (ppm)	167.9, 149.8, 127.1, 126.8, 122.6, 121.1, 120.8, 117.8, 62.0, 54.2, 14.2
IR (KBr, cm ⁻¹)	~1750 (C=O, ester), ~1620, ~1500 (C=C, aromatic)

Table 2: Physicochemical and Spectral Data of 2H-Indazol-2-ylacetic Acid

Property	Value
Molecular Formula	C ₉ H ₈ N ₂ O ₂ [1]
Molecular Weight	176.17 g/mol [1]
Appearance	Cream powder [2]
Melting Point	Not reported
¹ H NMR (DMSO-d ₆ , 400 MHz) δ (ppm)	13.1 (br s, 1H), 8.45 (s, 1H), 7.73 (d, J=8.4 Hz, 1H), 7.65 (d, J=8.8 Hz, 1H), 7.30 (t, J=7.6 Hz, 1H), 7.09 (t, J=7.4 Hz, 1H), 5.25 (s, 2H)
¹³ C NMR (DMSO-d ₆ , 101 MHz) δ (ppm)	169.5, 149.2, 126.8, 126.5, 122.1, 120.9, 120.5, 117.5, 54.8
IR (KBr, cm ⁻¹)	~3400-2500 (O-H, carboxylic acid), ~1720 (C=O, carboxylic acid)
Purity	≥ 95% [2]
Storage Conditions	0-8 °C [2]

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2H-indazol-2-yl)acetate

Materials:

- 1H-Indazole
- Ethyl bromoacetate
- Anhydrous Potassium Carbonate (K₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)

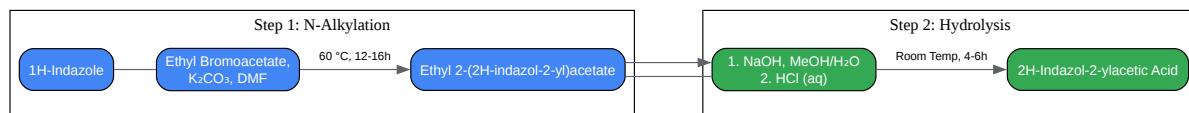
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a stirred suspension of 1H-indazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF, add ethyl bromoacetate (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.
- Heat the reaction mixture to 60 °C and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(2H-indazol-2-yl)acetate as a colorless to pale yellow oil or solid. The N-1 isomer may also be isolated as a byproduct.

Step 2: Synthesis of 2H-Indazol-2-ylacetic Acid (Hydrolysis)

Materials:


- Ethyl 2-(2H-indazol-2-yl)acetate
- Sodium Hydroxide (NaOH)

- Methanol (MeOH)
- Water (H₂O)
- Hydrochloric Acid (HCl, 2N)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- Dissolve ethyl 2-(2H-indazol-2-yl)acetate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
- Add sodium hydroxide (2.0-3.0 eq) to the solution and stir the mixture at room temperature for 4-6 hours.
- Monitor the reaction by TLC until the ester is fully consumed.
- Upon completion, remove the methanol under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2N hydrochloric acid. A precipitate should form.
- Extract the acidified solution with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **2H-indazol-2-ylacetic acid** as a solid.
- The product can be further purified by recrystallization if necessary.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2H-indazol-2-ylacetic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl acetate(141-78-6) 1H NMR [m.chemicalbook.com]
- 2. Ethyl acetate(141-78-6) 13C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Synthesis Protocol for 2H-Indazol-2-ylacetic Acid: An Application Note]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1313838#step-by-step-synthesis-protocol-for-2h-indazol-2-ylacetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com